Osimertinib D6

Vue d'ensemble

Description

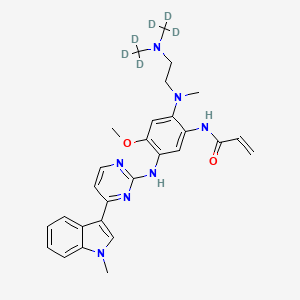

Osimertinib D6 is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used to treat non-small cell lung cancer (NSCLC) in patients with certain EGFR mutations. Specifically, it targets EGFR sensitizing mutations (such as exon 19 deletion or exon 21 L858R substitution) and T790M resistance mutations .

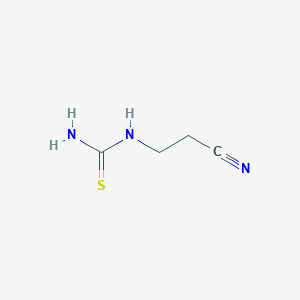

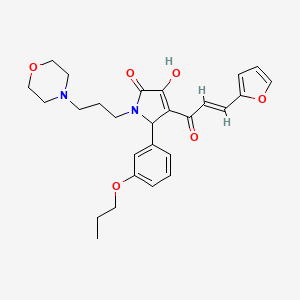

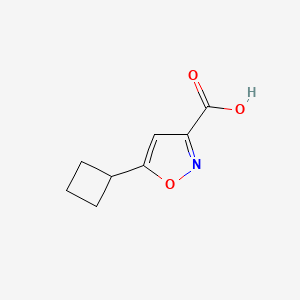

Molecular Structure Analysis

Osimertinib D6 has the same core structure as Osimertinib but with six deuterium atoms replacing six hydrogen atoms. The molecular formula for Osimertinib D6 is C28H27D6N7O2, with a molar mass of 505.64 g/mol .Chemical Reactions Analysis

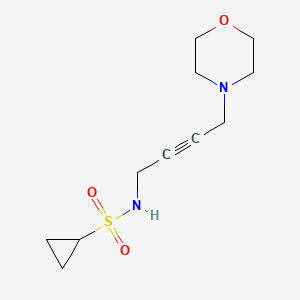

Osimertinib D6 is an irreversible inhibitor of EGFR containing an acrylamide reactive center. It binds covalently to cysteine 797 in the kinase active site. Specificity for this target is enhanced through the formation of two hydrogen bonds between the pyrimidine core of osimertinib and methionine 793 of EGFR .Physical And Chemical Properties Analysis

Osimertinib D6 has similar properties to Osimertinib, including its pharmacokinetics, safety profile, and efficacy in treating EGFR-mutated NSCLC .Applications De Recherche Scientifique

Resistance Mechanisms in Lung Cancer : Osimertinib is used to treat EGFR-mutant non–small cell lung cancer (NSCLC) with resistance mediated by the EGFR T790M mutation. Research has focused on understanding the molecular mechanisms of acquired resistance to Osimertinib. Studies found that resistance mechanisms include loss of T790M, novel mechanisms such as acquired KRAS mutations, and targetable gene fusions, suggesting the need for clinical strategies to overcome multiple resistance mechanisms (Oxnard et al., 2018).

Pharmacokinetics and Measurement Techniques : Research has been conducted to develop accurate and effective methods for measuring Osimertinib, such as using ultra-performance liquid chromatography with time-of-flight mass spectrometry (UPLC-TOF-MS) in rat plasma. This method has shown specificity, accuracy, and precision, vital for understanding the pharmacokinetics of Osimertinib (Dong et al., 2018).

Treatment of Leptomeningeal Metastases : Osimertinib has been evaluated for its efficacy in patients with leptomeningeal metastases (LMs) from EGFR-mutated advanced NSCLC. The study showed that Osimertinib provided a manageable safety profile and meaningful therapeutic efficacy in the central nervous system for patients with EGFR-mutated NSCLC and LM (Yang et al., 2019).

DNA Damage Repair and Radio-sensitivity : Osimertinib is also researched for its potential to inhibit DNA damage repair and increase radio-sensitivity in EGFR T790M non-small cell lung cancer. This indicates its potential use as a radiation-sensitizer in lung cancer cells harboring the EGFR T790M mutation, providing a rationale for combining Osimertinib with irradiation in such cases (Wang et al., 2018).

Drug-Drug Interactions and PBPK Modeling : Physiologically based pharmacokinetic (PBPK) modeling has been used to predict drug-drug interactions of Osimertinib. This approach informs drug labels and helps in understanding how Osimertinib interacts with other drugs, thereby aiding in safe and effective clinical use (Reddy et al., 2018).

Safety And Hazards

Orientations Futures

Osimertinib and other third-generation EGFR inhibitors continue to be explored. Researchers are investigating novel treatment options for patients who develop resistance to osimertinib. Additionally, ongoing studies are evaluating the overall survival benefit of adjuvant osimertinib in early-stage EGFR-mutated NSCLC .

Propriétés

IUPAC Name |

N-[2-[2-[bis(trideuteriomethyl)amino]ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i2D3,3D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYJMQONPNNFPI-XERRXZQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Osimertinib D6 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2766884.png)

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2766888.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2766893.png)

![6-[2-(2-Cyanoanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2766897.png)

![2-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2766899.png)